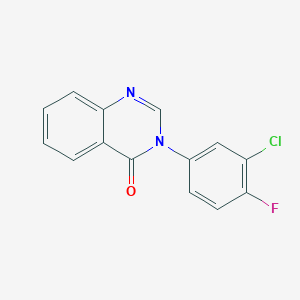![molecular formula C16H15N3O5S2 B5502427 4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)
4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The exploration of sulfonamide derivatives in scientific research has led to significant findings regarding their synthesis, molecular structures, chemical reactions, and properties. Sulfonamides are known for their diverse applications and functionalities in chemistry and pharmacology.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multi-step chemical reactions, including techniques like the Gewald synthesis and Vilsmeier-Haack reaction. For example, novel Schiff bases have been synthesized from specific precursors through a series of reactions, highlighting the complexity and precision required in chemical synthesis processes (Puthran et al., 2019).
Molecular Structure Analysis
Molecular structure analysis, including techniques like IR, 1H NMR, 13C NMR, and mass spectral data, plays a crucial role in confirming the structure of synthesized compounds. For instance, the structure of a new Schiff base was elucidated using NMR and X-ray crystallography, providing detailed insights into its molecular conformation (Subashini et al., 2009).
Chemical Reactions and Properties
Sulfonamide derivatives engage in various chemical reactions, including condensation, cyclization, and cycloaddition, leading to the formation of complex structures with diverse chemical properties. These reactions are crucial for the development of compounds with potential biological activities (Lei et al., 2015).
科学的研究の応用
Environmental Applications
A study highlighted the degradation process of sulfonamide antibiotics in the environment by a Microbacterium sp. strain. The degradation pathway involved ipso-hydroxylation followed by fragmentation, leading to the release of various compounds including sulfite and 3-amino-5-methylisoxazole. This process suggests a microbial strategy to eliminate sulfonamide antibiotics, potentially reducing their environmental impact and the propagation of antibiotic resistance (Ricken et al., 2013).
Antimicrobial and Anticancer Applications
Research on organosulfur metallic compounds, including sulfonamide-based Schiff base ligands, has demonstrated significant antimicrobial and antioxidant activities. These compounds, synthesized with various transition metals, exhibit enhanced bioactivity upon chelation, indicating potential as potent drugs (Hassan et al., 2021). Another study on 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety reported potent cytotoxic activity against cancer cell lines, suggesting their application as anticancer agents (Ravichandiran et al., 2019).
Drug Metabolism and Synthesis
A study on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis demonstrated the microbial production of metabolites previously detected in in vivo studies. This bioconversion process facilitates the structural characterization of metabolites, supporting drug development efforts (Zmijewski et al., 2006).
Proton Exchange Membranes
In the field of materials science, research on comb-shaped poly(arylene ether sulfone)s with sulfonated side chains has shown promise for use as proton exchange membranes in fuel cells. These materials exhibit high proton conductivity, underscoring their potential in energy applications (Kim et al., 2008).
特性
IUPAC Name |
4-[(4-methoxyphenyl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c1-10-7-15(18-24-10)17-16(20)14-8-13(9-25-14)26(21,22)19-11-3-5-12(23-2)6-4-11/h3-9,19H,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUJHCDTXFBHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methoxyphenyl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)
![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)
![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)
![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)
![N-[(benzylamino)carbonothioyl]-2-furamide](/img/structure/B5502412.png)
![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)
